molecular formula C16H11Br2NO B10919849 3,5-Bis(4-bromophenyl)-4-methylisoxazole

3,5-Bis(4-bromophenyl)-4-methylisoxazole

Cat. No.: B10919849
M. Wt: 393.07 g/mol
InChI Key: LWAGHIQNVQNKJU-UHFFFAOYSA-N
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Description

3,5-Bis(4-bromophenyl)-4-methylisoxazole is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features an isoxazole ring substituted with two 4-bromophenyl groups at the 3 and 5 positions and a methyl group at the 4 position. The presence of bromine atoms and the isoxazole ring contribute to its reactivity and potential utility in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-bromophenyl)-4-methylisoxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-bromobenzaldehyde with acetophenone derivatives in the presence of a base, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-bromophenyl)-4-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions may yield isoxazole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 3,5-Bis(4-bromophenyl)-4-methylisoxazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the isoxazole ring contribute to its reactivity, allowing it to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or the disruption of cellular processes, making it a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(4-bromophenyl)-4-methylpyrazole: Similar in structure but with a pyrazole ring instead of an isoxazole ring.

    3,5-Bis(4-bromophenyl)-4-methyltriazole:

Uniqueness

3,5-Bis(4-bromophenyl)-4-methylisoxazole is unique due to its isoxazole ring, which imparts distinct chemical properties compared to pyrazole and triazole derivatives. The presence of bromine atoms also enhances its reactivity, making it a valuable compound in synthetic chemistry and material science .

Properties

Molecular Formula

C16H11Br2NO

Molecular Weight

393.07 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-methyl-1,2-oxazole

InChI

InChI=1S/C16H11Br2NO/c1-10-15(11-2-6-13(17)7-3-11)19-20-16(10)12-4-8-14(18)9-5-12/h2-9H,1H3

InChI Key

LWAGHIQNVQNKJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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